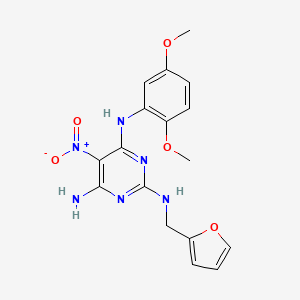

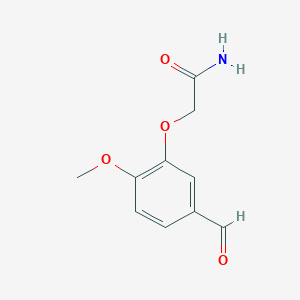

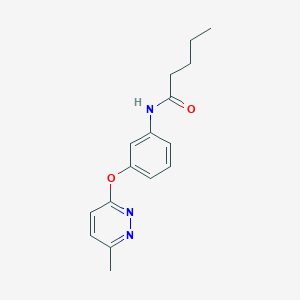

2-(5-Formyl-2-methoxyphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

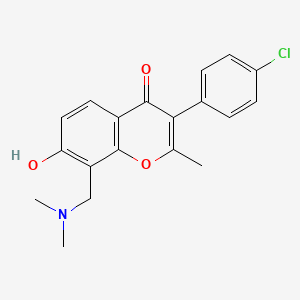

“2-(5-Formyl-2-methoxyphenoxy)acetamide” is a chemical compound with the molecular formula C10H11NO4 . It has a molecular weight of 209.2 . It is a cell-permeable, potent, reversible, ATP-competitive inhibitor of protein kinase A .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(5-formyl-2-methoxyphenoxy)acetamide . The InChI code for this compound is 1S/C10H11NO4/c1-14-8-3-2-7 (5-12)4-9 (8)15-6-10 (11)13/h2-5H,6H2,1H3, (H2,11,13) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique

Synthetic Chemistry Applications

- Regioselective Syntheses : Research has demonstrated unexpected outcomes in the reaction of o-Acetaminophenols with Vilsmeier reagent under specific conditions, yielding compounds like 2-formylpyrido[2,1-b]benzoxazoles. This indicates a complex mechanism involving sequential steps like chlorination, dimerization, and intramolecular cyclization, which could be relevant for synthesizing derivatives of 2-(5-Formyl-2-methoxyphenoxy)acetamide (Li et al., 2009).

- Chemoselective Acetylation : The chemoselective monoacetylation of amino groups, using catalysts like Novozym 435, emphasizes the role of precise conditions in achieving targeted modifications. This could be applied to modify 2-(5-Formyl-2-methoxyphenoxy)acetamide for specific scientific applications (Magadum & Yadav, 2018).

Pharmaceutical Research

- Anti-mycobacterial Agents : The creation of phenoxy acetic acid derivatives, through the condensation with various ketones, for evaluation against Mycobacterium tuberculosis, highlights the potential for developing novel therapeutics based on the chemical structure of 2-(5-Formyl-2-methoxyphenoxy)acetamide (Yar et al., 2006).

- Antimicrobial Activity : The synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and their evaluation for antimicrobial activities against various microbial strains show the potential for derivatives of 2-(5-Formyl-2-methoxyphenoxy)acetamide to serve as antimicrobial agents (Noolvi et al., 2016).

Antioxidant Properties

- Lipid Peroxidation Inhibition : Studies on phenolic compounds like acetaminophen have shown significant antioxidant activity, including inhibiting lipid peroxidation and scavenging peroxyl radicals. These findings suggest a potential research direction for exploring the antioxidant properties of 2-(5-Formyl-2-methoxyphenoxy)acetamide and its derivatives (Dinis et al., 1994).

Mécanisme D'action

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

2-(5-formyl-2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-8-3-2-7(5-12)4-9(8)15-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDZZTCCFUMXLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Formyl-2-methoxyphenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2718503.png)

![3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid](/img/structure/B2718511.png)

![1-[(6-Hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2718514.png)

![3-(7-Azabicyclo[2.2.1]heptan-7-yl)-1,2-benzothiazole 1,1-dioxide](/img/structure/B2718515.png)

![Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate](/img/structure/B2718516.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2718518.png)